1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-chloro-5-methylphenyl)urea is a selective antagonist of the orexin-2 receptor (OX2R) []. Orexins are neuropeptides that play a crucial role in regulating wakefulness, appetite, and other physiological processes. Antagonizing the OX2R has been explored for its potential therapeutic benefits in sleep disorders, such as insomnia.
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-chloro-5-methylphenyl)urea acts as a selective antagonist of the OX2R []. This means it binds to the receptor and blocks the binding of endogenous orexins, such as orexin-A and orexin-B. By blocking the action of orexins, the compound inhibits orexin signaling pathways, which are involved in maintaining wakefulness. Blocking OX2R leads to decreased latency for persistent sleep and increased non-rapid eye movement and rapid eye movement sleep time [].
The primary scientific application of 1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-chloro-5-methylphenyl)urea is as a pharmacological tool in research studying the orexin system and its role in regulating sleep and wakefulness []. It has been used in animal studies to investigate:
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4